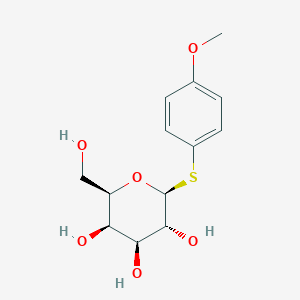![molecular formula C13H11N3O B12873266 5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 918522-25-5](/img/structure/B12873266.png)
5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both pyridine and pyrrolo[2,3-b]pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Halogen-Metal Exchange and Borylation: This method involves the exchange of halogen atoms with metal atoms (such as lithium or magnesium) followed by borylation to introduce boronic acid or ester groups.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses directed ortho-metallation to selectively introduce boronic acid groups at specific positions on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to activate C-H or C-F bonds and introduce boronic acid groups.
Industrial Production Methods
Industrial production of this compound often relies on scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 5-Methoxy-3-pyridineboronic acid pinacol ester
- 2-Methoxy-5-pyridineboronic acid
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its dual pyridine and pyrrolo[2,3-b]pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of novel pharmacologically active molecules and in various scientific research applications.
特性
CAS番号 |
918522-25-5 |
|---|---|
分子式 |
C13H11N3O |
分子量 |
225.25 g/mol |
IUPAC名 |
5-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H11N3O/c1-17-12-3-2-10(7-15-12)11-6-9-4-5-14-13(9)16-8-11/h2-8H,1H3,(H,14,16) |
InChIキー |
NXBUOOFJMSNJRP-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)C2=CN=C3C(=C2)C=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12873275.png)

![Benzo[d]oxazole-2,5-dicarbonitrile](/img/structure/B12873286.png)
